molecular formula C24H21N5O2 B12448119 4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide

4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide

Cat. No.: B12448119
M. Wt: 411.5 g/mol
InChI Key: AZNZYIHGJZKQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide is a complex organic compound with the molecular formula C24H21N5O2. This compound is part of the phthalazine family, which is known for its significant biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 4-carbamoylphenylhydrazine with phthalic anhydride to form a phthalazinone intermediate. This intermediate is then reacted with N,N-dimethylbenzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are optimized for high yield and cost-effectiveness. The process often involves the use of catalysts and controlled reaction environments to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide is unique due to its complex structure and diverse range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C24H21N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

4-[4-[4-(dimethylcarbamoyl)anilino]phthalazin-1-yl]benzamide

InChI

InChI=1S/C24H21N5O2/c1-29(2)24(31)17-11-13-18(14-12-17)26-23-20-6-4-3-5-19(20)21(27-28-23)15-7-9-16(10-8-15)22(25)30/h3-14H,1-2H3,(H2,25,30)(H,26,28)

InChI Key

AZNZYIHGJZKQBJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.